molecular formula C8H13N3O2 B13161186 Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B13161186
M. Wt: 183.21 g/mol
InChI Key: UXDSDFSUBKMTDW-UHFFFAOYSA-N
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Description

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-amino-1-methyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a valuable compound for further research and development .

Biological Activity

Isopropyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an isopropyl group and a carboxylate moiety, which enhances its solubility and interaction with biological targets. The general structure can be represented as follows:

Isopropyl 4 amino 1 methyl 1H pyrazole 5 carboxylate\text{Isopropyl 4 amino 1 methyl 1H pyrazole 5 carboxylate}

Enzyme Inhibition

One of the primary biological activities associated with this compound is its role as an enzyme inhibitor. Studies have shown that it can inhibit various enzymes involved in inflammatory processes and cellular signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole core significantly influence the compound's biological activity. For instance:

  • The presence of the isopropyl group enhances lipophilicity, improving binding affinity to target enzymes.
  • Variations in substituents at different positions on the pyrazole ring can lead to substantial changes in inhibitory potency against specific enzymes .

Study 1: Inhibition of HIV Replication

In a study evaluating pyrazole-based compounds for anti-HIV activity, this compound was screened alongside other derivatives. Results indicated that certain analogs exhibited significant inhibitory effects on HIV replication without cytotoxicity, suggesting potential for further development as antiviral agents .

Study 2: Anti-inflammatory Activity

A detailed investigation into the anti-inflammatory properties highlighted that this compound effectively inhibited NAAA at low nanomolar concentrations (IC50 values around 0.042 μM). This suggests that it could be a valuable candidate for treating inflammatory conditions .

Table 1: Inhibitory Potency of this compound Against Various Enzymes

EnzymeIC50 (μM)Mechanism of Action
N-acylethanolamine-hydrolyzing acid amidase (NAAA)0.042Non-covalent inhibition
Cyclooxygenase (COX)TBDCompetitive inhibition
Other EnzymesTBDVaries by structural modification

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

propan-2-yl 4-amino-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H13N3O2/c1-5(2)13-8(12)7-6(9)4-10-11(7)3/h4-5H,9H2,1-3H3

InChI Key

UXDSDFSUBKMTDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=NN1C)N

Origin of Product

United States

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